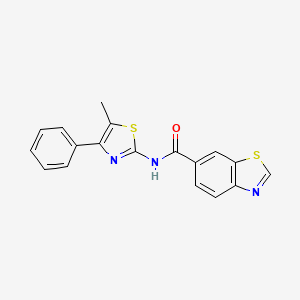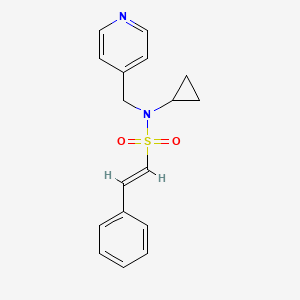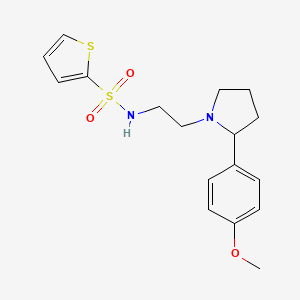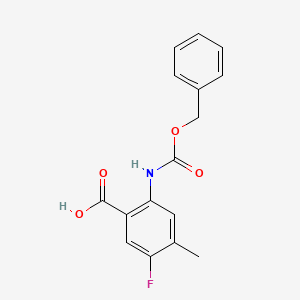
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-phenoxyacetamide” is a compound with the molecular formula C18H16N2O2S and a molecular weight of 324.39684 . Another similar compound is “5-Methyl-4-phenyl-1,3-thiazol-2-amine” with the molecular formula C10H10N2S and a molecular weight of 190.265 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Methyl-4-phenyl-1,3-thiazol-2-amine” include a density of 1.2±0.1 g/cm3, boiling point of 349.7±11.0 °C at 760 mmHg, melting point of 122-126ºC, and a flash point of 165.3±19.3 °C .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
Research into N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide derivatives has shown significant promise in antimicrobial and antifungal applications. A study by Bikobo et al. (2017) synthesized a series of thiazole derivatives that displayed potent antimicrobial activity, surpassing some reference drugs in efficacy against pathogenic strains, particularly Gram-positive bacteria and Candida strains (Bikobo et al., 2017). Similarly, Patel and Shaikh (2010) prepared thiazolidinone derivatives of nicotinic acid with antimicrobial activities against a range of bacteria and fungi, highlighting the potential of these compounds in treating infectious diseases (Patel & Shaikh, 2010).
Anticancer Evaluation
The exploration of N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide derivatives extends into anticancer research, with compounds showing efficacy against various cancer cell lines. Ravinaik et al. (2021) designed and synthesized derivatives that were evaluated for their anticancer activity, demonstrating moderate to excellent inhibition against breast, lung, colon, and ovarian cancer cell lines, with several derivatives outperforming the reference drug etoposide (Ravinaik et al., 2021).
Antitumor Activity
The antitumor activity of thiazole derivatives has been another area of focus. Ostapiuk et al. (2017) synthesized new thiazole derivatives and investigated their antitumor efficacy. Two compounds in particular were noted for their significant ability to inhibit the in vitro growth of human tumor cells, suggesting the potential of these derivatives as innovative anti-cancer agents (Ostapiuk et al., 2017).
Corrosion Inhibition
Beyond biomedical applications, these derivatives have also shown promise as corrosion inhibitors. Hu et al. (2016) studied the corrosion inhibiting effects of benzothiazole derivatives against steel in acidic solutions. The compounds provided remarkable stability and efficiency, suggesting a potential industrial application in protecting metals against corrosion (Hu et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c1-11-16(12-5-3-2-4-6-12)20-18(24-11)21-17(22)13-7-8-14-15(9-13)23-10-19-14/h2-10H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAGIBHWDBMUSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)N=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorobenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/no-structure.png)





![2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2685804.png)

![1-(3-Chlorophenyl)-5-[2-(4-chlorophenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2685809.png)
![N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2685810.png)
![7-(tert-butyl)-3-(2-chlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2685811.png)
![5-Amino-3-(phenethylthio)-[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B2685813.png)
![N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2685814.png)
